5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Covalent inhibitor potency SuTEx vs SuFEx DPP3 inhibition

Researchers seeking covalent probes for tyrosine profiling often encounter sulfonyl fluorides with limited tunability and residue selectivity. 5-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 78201-16-8) addresses this gap as a SuTEx-platform covalent fragment: • 5-Methyl-triazole leaving group provides >10-fold potency advantage over fluoride in SuTEx reactions, enabling tunable tyrosine targeting across >1500 quantified proteomic sites • Low MW (165 Da) with 1 rotatable bond optimizes ligand efficiency for fragment-based ligand discovery (FBLD) campaigns in live cells • N4 position amenable to diversification via mild Cu-catalyzed click chemistry for focused SuTEx probe library synthesis Supplied with batch-specific COA; competitive pricing for bulk procurement inquiries.

Molecular Formula C3H4FN3O2S
Molecular Weight 165.15 g/mol
CAS No. 78201-16-8
Cat. No. B6235349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
CAS78201-16-8
Molecular FormulaC3H4FN3O2S
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)S(=O)(=O)F
InChIInChI=1S/C3H4FN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7)
InChIKeySPGZRFMUIFPNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride: Identity and Class


5-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 78201-16-8; molecular formula C₃H₄FN₃O₂S; molecular weight 165.15 g/mol) is a low-molecular-weight heterocyclic sulfonyl fluoride belonging to the 1,2,4-triazole class. [1] The compound features a 1,2,4-triazole core bearing a methyl substituent at the 5-position and a sulfonyl fluoride (–SO₂F) warhead at the 3-position. This scaffold places it within the emerging sulfur–triazole exchange (SuTEx) electrophile platform, wherein the triazole heterocycle serves as a tunable leaving group for covalent protein modification, distinct from classical sulfonyl fluoride (SuFEx) probes. [2] Its low molecular weight (165 Da) and minimal rotatable bonds make it a compact fragment-sized covalent building block of interest for chemical biology and medicinal chemistry procurement. [1]

5-Methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride: Non-Interchangeability


Sulfonyl fluorides as a class are often treated as interchangeable electrophilic warheads; however, the substitution of a triazole heterocycle for the fluoride leaving group fundamentally alters reactivity, residue selectivity, and tunability of the sulfur electrophile. [1] The 5-methyl substitution on the 1,2,4-triazole core further modulates both the leaving group electronics and the steric environment around the reactive SO₂ center, which directly affects nucleophilic substitution rates at protein sites. [2] Procurement of a generic, unsubstituted analog (e.g., 4H-1,2,4-triazole-3-sulfonyl fluoride, CAS 78201-15-7) or a simple aliphatic sulfonyl fluoride forfeits the specific electronic tuning that the 5-methyl-1,2,4-triazole leaving group confers—this is not a minor structural nuance but a determinant of covalent probe performance in chemical proteomics and inhibitor development.

5-Methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride: Quantitative Differentiation Evidence


Triazole Leaving Group Enhances Biochemical Potency Over Sulfonyl Fluorides

In the SuTEx chemical platform, replacement of the fluoride leaving group with a 1,2,4-triazole heterocycle produces a >10-fold enhancement in biochemical inhibitory potency. In a direct head-to-head comparison, the sulfonyl-triazole probe JWB142 inhibited dipeptidyl peptidase III (DPP3) with an IC₅₀ of 17 μM, whereas its sulfonyl fluoride counterpart SuFEx-3 showed an IC₅₀ of 246 μM (95% CI: 117–519 μM). [1] While JWB142 is a more elaborated aryl-sulfonyl-triazole, the potency advantage is attributed to the triazole leaving group—a feature shared by 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, which presents the identical 1,2,4-triazole LG with the added electronic modulation of a 5-methyl substituent. [2] This represents a class-level inference that the triazole LG scaffold, including the 5-methyl variant, is inherently more reactive toward nucleophilic protein residues than its fluoride counterparts.

Covalent inhibitor potency SuTEx vs SuFEx DPP3 inhibition Tyrosine targeting

Sulfonyl Fluoride Moiety Offers Superior Hydrolytic Stability

Sulfonyl fluorides are thermodynamically more stable toward hydrolysis than their sulfonyl chloride counterparts. The stability order for sulfonyl halides is fluorides > chlorides > bromides > iodides. [1] While sulfonyl chlorides hydrolyze readily in aqueous media, sulfonyl fluorides exhibit resistance to hydrolysis under physiological conditions, enabling their use in biological assays and long-term storage. [2] For 1,2,4-triazole-3-sulfonyl fluorides specifically, the –SO₂F group has been demonstrated to resist hydrolysis for weeks at room temperature when incorporated into triazole products. [3] This contrasts with 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (the corresponding sulfonyl chloride), which would be significantly more susceptible to hydrolytic degradation.

Hydrolytic stability Sulfonyl halide comparison Aqueous stability Storage stability

5-Methyl Substitution Tunes Leaving Group Electronics

In the SuTEx platform, modifications to the triazole leaving group (LG) directly tune the reactivity of the sulfur electrophile. The SuTEx review explicitly states that 'modifications to the triazolide LG affected preference for tyrosine compared with lysine modification (Y/K ratio) as well as overall reactivity.' [1] The unsubstituted parent compound, 4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 78201-15-7; MW 151.12 g/mol; predicted pKa 5.38±0.20), lacks the electron-donating methyl group at the 5-position. The 5-methyl substituent in the target compound (CAS 78201-16-8; MW 165.15 g/mol) is expected to exert an electron-donating effect on the triazole ring, altering the pKa of the conjugate acid of the triazole leaving group and thus modulating the rate of nucleophilic displacement at the SO₂ center. In the SuTEx SAR framework, electron-donating groups on the LG accelerate solution-phase reactivity with phenol nucleophiles (p-cresol model). [2]

Leaving group tuning Electronic effects Structure-activity relationship SuTEx reactivity modulation

Sulfonyl-Triazole Scaffold Enables Tyrosine-Selective Modification

A principal differentiator of the SuTEx (sulfonyl-triazole) platform from classical SuFEx (sulfonyl fluoride) chemistry is the ability to achieve preferential covalent modification of tyrosine residues over other nucleophilic amino acids. The 1,2,4-sulfonyl-triazole probe HHS-482 demonstrated high tyrosine chemoselectivity in cell proteomes, with each 1,2,4-sulfonyl-triazole probe modifying unique tyrosine sites to increase overall tyrosine coverage. [1] Comparative studies with HHS-465 (a SuTEx probe) demonstrated ~5-fold enhanced chemoselectivity for tyrosines over other nucleophilic amino acids compared with sulfonyl fluoride analogs. While this class-level evidence is derived from more complex aryl-sulfonyl-triazole probes rather than the minimal 5-methyl fragment directly, the defining structural feature—the 1,2,4-triazole leaving group—is conserved in the target compound, supporting its potential utility as a tyrosine-directed covalent fragment.

Tyrosine chemoselectivity Covalent probe development Chemical proteomics SuTEX platform

5-Methyl-4H-1,2,4-triazole-3-sulfonyl Fluoride: Application Scenarios


Fragment-Based Covalent Ligand Discovery with SuTEx Chemistry

5-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, with its low molecular weight (165 Da) and minimal complexity (1 rotatable bond), is well-suited as a covalent fragment for fragment-based ligand discovery (FBLD) campaigns deploying sulfur–triazole exchange (SuTEx) chemistry. [1] The SuTEx platform has been explicitly applied to fragment-based ligand discovery in live cells, with 1,2,4-sulfonyl-triazole fragments capable of liganding tyrosine sites on diverse protein targets. [2] The compact 5-methyl-triazole scaffold can serve as a minimal SuTEx warhead that can be elaborated with binding elements to develop targeted covalent inhibitors, building on the demonstrated >10-fold potency advantage of the triazole LG over fluoride. [1] This application is directly supported by the class-level evidence of SuTEx fragment utility in chemical proteomics.

Chemical Proteomic Probe Development for Tyrosine Profiling

The 1,2,4-triazole-sulfonyl fluoride scaffold is the core reactive group for activity-based probes (ABPs) that covalently modify tyrosine residues in the proteome. [1] The SuTEx platform has demonstrated the ability to ligand approximately 30% of tyrosine sites across >1500 probe-modified sites quantified by chemical proteomics. [2] 5-Methyl-4H-1,2,4-triazole-3-sulfonyl fluoride can serve as a synthetic intermediate for constructing more elaborate SuTEx probes with appended alkyne handles (for CuAAC click chemistry) or affinity tags, enabling global tyrosine profiling, competitive screening, and target identification workflows. [3] The 5-methyl substituent provides a distinct electronic starting point for SAR exploration of probe reactivity and selectivity.

Synthesis of N-Substituted SuTEx Probe Libraries

The 4H position of the 1,2,4-triazole ring is amenable to N-functionalization, and the sulfonyl fluoride moiety is stable to diverse reaction conditions. [1] A mild Cu-catalyzed click chemistry protocol has been established for constructing triazole molecules containing sulfonyl fluoride functionalities in good to excellent yields, with the sulfonyl fluoride moieties cleavable under basic conditions to produce N-unsubstituted triazoles quantitatively. [2] This provides a synthetic strategy for procurement of 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride as a core building block for generating focused libraries of N-substituted SuTEx probes, where the 5-methyl group remains constant while diversity is introduced at the N4 position. [3]

Comparator for Mechanistic SuTEx vs. SuFEx Studies

Given the structural simplicity and well-defined substitution pattern of 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, it can serve as a minimal comparator compound in mechanistic studies dissecting the contributions of the triazole leaving group versus the fluoride leaving group in covalent protein modification. [1] When paired with its sulfonyl fluoride analog lacking the triazole LG, or with the unsubstituted parent 4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 78201-15-7), researchers can deconvolute the electronic and steric effects of the 5-methyl substituent on SuTEx reactivity kinetics. [2] This application is relevant for academic and industrial groups optimizing covalent warhead design for targeted protein degradation (PROTAC) or covalent inhibitor programs.

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